D-myo-Inositol 1,5,6-tris-phosphate ammonium salt is a derivative of inositol phosphate, which plays a critical role in cellular signaling processes. This compound is particularly significant as a second messenger in various biochemical pathways, including calcium signaling and cell proliferation. It is commonly used in scientific research to study signal transduction mechanisms and cellular responses.
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt can be synthesized chemically or extracted from biological sources. It is often derived from D-myo-inositol phosphates through phosphorylation reactions. The compound is commercially available from various suppliers, including Sigma-Aldrich and Glentham Life Sciences, which provide it for laboratory use .
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt falls under the class of inositol phosphates. Inositol phosphates are a group of naturally occurring compounds that are involved in cellular signaling and metabolic processes. This particular compound is categorized as a trisphosphate due to its three phosphate groups attached to the inositol ring.
The synthesis of D-myo-Inositol 1,5,6-tris-phosphate ammonium salt typically involves multi-step chemical reactions that include phosphorylation of the inositol ring. Various methods have been developed for its synthesis:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product .
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt has a complex molecular structure characterized by an inositol ring with three phosphate groups attached:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and confirm its identity .
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt participates in several biochemical reactions:
Technical details regarding these reactions often involve kinetic studies and binding assays to elucidate the mechanisms of action within cellular contexts .
The mechanism of action for D-myo-Inositol 1,5,6-tris-phosphate ammonium salt primarily revolves around its role as a second messenger:
Data from studies indicate that alterations in this signaling pathway can have significant implications for cellular behavior and disease states .
Relevant analyses often include assessments of purity (≥95% by high-performance liquid chromatography) and safety data sheets that outline handling precautions .
D-myo-Inositol 1,5,6-tris-phosphate ammonium salt has several scientific uses:
The biosynthesis of D-myo-inositol 1,5,6-trisphosphate (Ins(1,5,6)P₃) ammonium salt originates from the universal precursor myo-inositol, whose de novo synthesis is conserved across biological domains. The rate-limiting step involves the NAD⁺-dependent cyclization of glucose-6-phosphate (G-6-P) to L-myo-inositol-1-phosphate (I-1-P), catalyzed by myo-inositol-3-phosphate synthase (MIPS; EC 5.5.1.4). This enzyme exhibits strict specificity for D-glucose-6-phosphate and NAD⁺ as cofactor, with optimal activity at pH 7.0 and 30°C in bryophytes [4] [10]. Subsequent dephosphorylation by Mg²⁺-dependent inositol monophosphatase (EC 3.1.3.25) yields free myo-inositol [9].
myo-Inositol undergoes sequential phosphorylation by inositol kinase enzymes to generate higher phosphates. Ins(1,5,6)P₃ arises via two potential routes:
Table 1: Key Enzymes in Ins(1,5,6)P₃ Biosynthesis
Enzyme | EC Number | Function | Cofactors/Regulators |
---|---|---|---|
myo-Inositol-3-phosphate synthase | 5.5.1.4 | Converts G-6-P to I-1-P | NAD⁺, stimulated by NH₄⁺; inhibited by Cu²⁺, Zn²⁺ [4] [10] |
Inositol monophosphatase | 3.1.3.25 | Hydrolyzes I-1-P to myo-inositol | Mg²⁺-dependent, Li⁺-inhibited [9] |
Inositol 5/6-kinases | 2.7.1.- | Phosphorylates myo-inositol derivatives | ATP-dependent, substrate-specific |
While de novo synthesis generates the myo-inositol pool, receptor-activated production of inositol polyphosphate isomers primarily occurs via phospholipase C (PLC)-mediated hydrolysis. PLC enzymes cleave the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two critical second messengers: sn-1,2-diacylglycerol (DAG) and D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) [9].
Although Ins(1,4,5)P₃ is the primary product, Ins(1,5,6)P₃ can arise through:
Ins(1,4,5)P₃ → [3-kinase] → Ins(1,3,4,5)P₄ → [5-phosphatase] → Ins(1,3,4)P₃ → [4-phosphatase] → Ins(1,3)P₂/Ins(3,4)P₂ → [kinases] → Ins(1,5,6)P₃
PLC activation is thus an indirect contributor to Ins(1,5,6)P₃ pools by generating precursor molecules. The specificity of downstream kinases and phosphatases determines the relative abundance of different isomers, including Ins(1,5,6)P₃.
Biosynthetic strategies for inositol phosphates diverge significantly between eukaryotes and archaea, reflecting adaptation to extreme environments.
Eukaryotes (e.g., Avian Erythrocytes, Yeast):
Archaea (e.g., Methanococcus igneus, Thermotoga spp.):
Table 2: Comparative Biosynthesis of Inositol Derivatives
Feature | Eukaryotes | Archaea |
---|---|---|
Primary Inositol Form | Ins(1,4,5)P₃, Ins(1,5,6)P₃, IP₆ | Di-myo-inositol-1,1′-phosphate (DIP) |
Key Enzymes | PLC, InsP kinases/phosphatases | CDP-inositol synthase, DIP synthase |
Biosynthetic Trigger | Receptor signaling, stress | Osmotic stress, supraoptimal temperatures (>80°C) |
Function | Second messengers, calcium regulation | K⁺ counterion, enzyme thermostabilization |
Regulatory Mechanism | Transcriptional (e.g., Opi1/Ino2/Ino4 complex in yeast) | Substrate-level induction by NaCl/temperature |
The dynamic interconversion of inositol phosphate isomers, including Ins(1,5,6)P₃, is governed by:
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